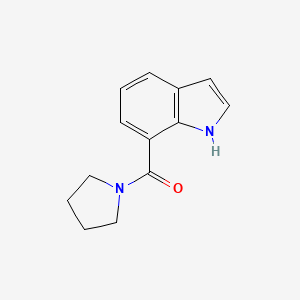

1H-indol-7-yl(pyrrolidin-1-yl)methanone

Description

Contextualization within Indole (B1671886) and Pyrrolidine-Based Chemical Scaffolds

The foundational structure of 1H-indol-7-yl(pyrrolidin-1-yl)methanone is built upon two critical heterocyclic scaffolds: indole and pyrrolidine (B122466). Both are privileged structures in medicinal chemistry, appearing in a vast array of biologically active compounds and natural products.

The indole ring system is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. researchgate.net This scaffold is a cornerstone in the development of pharmaceuticals, with indole derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and central nervous system-depressant properties. nih.govnih.gov The versatility of the indole nucleus allows for substitutions at various positions, leading to a diverse range of chemical entities with distinct biological profiles. nih.gov

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is another vital component in drug discovery. frontiersin.org Its non-planar, puckered conformation allows it to be used as a flexible scaffold that can be modified to achieve specific spatial arrangements, which is crucial for interacting with biological targets. nih.gov Pyrrolidine derivatives are known to possess a broad range of biological activities, including antibacterial, antiviral, and enzyme inhibitory effects. frontiersin.org

The combination of these two scaffolds in a single molecule, as seen in this compound, creates a hybrid structure with the potential for novel biological activities. The specific attachment at the 7-position of the indole ring is a less common substitution pattern compared to the 2- or 3-positions, which could lead to unique pharmacological properties. nih.govontosight.ai

Rationale for Academic Investigation of Methanone (B1245722) Linkages in Heterocyclic Systems

The methanone group (a carbonyl group, C=O) acts as a rigid linker connecting the indole and pyrrolidine moieties in this compound. The investigation of methanone linkages in heterocyclic systems is driven by several key factors:

Structural Rigidity and Conformational Control: The planar nature of the carbonyl group restricts the rotational freedom between the two heterocyclic rings it connects. This rigidity can be advantageous in drug design, as it helps to lock the molecule into a specific conformation that may be optimal for binding to a biological target. ontosight.ai

Hydrogen Bonding Capability: The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, a critical interaction for molecular recognition in biological systems. nih.gov This property can significantly influence the binding affinity and selectivity of a compound for its target protein.

Modulation of Electronic Properties: The electron-withdrawing nature of the carbonyl group can influence the electronic distribution across the entire molecule, affecting its reactivity, metabolic stability, and pharmacokinetic properties. researchgate.net

Synthetic Accessibility: The formation of a methanone linkage is often a straightforward chemical transformation, allowing for the efficient synthesis of a wide variety of derivatives for structure-activity relationship (SAR) studies. nih.gov

Overview of Current Research Trajectories Involving Structurally Analogous Indole-Pyrrolidine Derivatives

While specific research on this compound is not extensively documented in publicly available literature, the broader class of indole-pyrrolidine derivatives is a vibrant area of investigation. Current research trajectories focus on several therapeutic areas:

Central Nervous System (CNS) Disorders: Many indole-pyrrolidine derivatives are being explored for their potential to treat mental health disorders. For instance, 3-pyrrolidine-indole derivatives have been investigated as selective modulators of serotonin (B10506) receptors (5-HT2), which are implicated in conditions like depression and anxiety. acs.orgnih.gov

Antimicrobial Agents: The combination of indole and pyrrolidine moieties has shown promise in the development of new antibacterial and antifungal agents. Certain derivatives have demonstrated significant activity against various bacterial strains, sometimes exceeding the efficacy of existing antibiotics. frontiersin.org

Anticancer Therapies: The indole scaffold is a well-established pharmacophore in oncology. Research into indole-pyrrolidine hybrids continues to explore their potential as anticancer agents, with some compounds showing promising activity against cancer cell lines. nih.gov

Antiviral Applications: Heterocyclic compounds, including those containing indole and pyrrolidine rings, are a major focus in the search for new antiviral drugs. researchgate.net The structural diversity offered by these scaffolds allows for the design of molecules that can interfere with various stages of the viral life cycle.

The table below provides a summary of some structurally related compounds and their areas of research, highlighting the diverse potential of this chemical class.

| Compound Class | Linkage/Substitution Pattern | Primary Research Area |

| 3-Pyrrolidine-Indole Derivatives | Direct C-C or C-N linkage | CNS Disorders (Serotonin Modulators) |

| Indole-Pyrrolidine Hybrids | Various linkers | Antimicrobial, Anticancer |

| (Indol-yl)methanone Derivatives | Methanone at various positions | Anticancer, Anti-inflammatory |

| Pyrrolidine-based Bioactive Molecules | Varied substitutions | Broad-spectrum biological activities |

The study of this compound and its analogs is a testament to the enduring importance of heterocyclic chemistry in the quest for novel therapeutic agents. The unique combination of well-established pharmacophores with a versatile linker group provides a rich foundation for future discoveries in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-7-yl(pyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-13(15-8-1-2-9-15)11-5-3-4-10-6-7-14-12(10)11/h3-7,14H,1-2,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIRABLKIAARAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC3=C2NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 1h Indol 7 Yl Pyrrolidin 1 Yl Methanone

Strategies for the Stereoselective Construction of the 1H-indol-7-yl(pyrrolidin-1-yl)methanone Core

The synthesis of the this compound core is a multi-step process that relies on the precise functionalization of both the indole (B1671886) and pyrrolidine (B122466) moieties, followed by their successful coupling.

Indole Functionalization Approaches at the C-7 Position

Direct functionalization of the indole C-7 position is challenging due to the inherent electronic properties of the indole ring, which favor reactions at the C-2 and C-3 positions. rsc.org However, advanced transition-metal-catalyzed methods have emerged as powerful tools for site-selective C-H activation at the C-7 position. rsc.org

A prominent strategy involves the use of a directing group installed on the indole nitrogen (N-1). This group coordinates to a transition metal catalyst, bringing it into close proximity to the C-7 C-H bond and facilitating its activation. Ruthenium(II) catalysis, in particular, has proven effective for the direct C-7 amidation of indoles. nih.govresearchgate.net In this approach, a directing group, such as a pivaloyl group, on the N-1 position enables a base-assisted, ruthenium(II)-catalyzed reaction with an amine source to form the C-N bond directly at the C-7 position. nih.govresearchgate.net Mechanistic studies suggest the formation of a ruthenium amide intermediate is a key step in the catalytic cycle. nih.gov Another method utilizes dioxazolones as environmentally benign amidating agents in a Ru(II)-catalyzed process to synthesize 7-amino indole derivatives, which are precursors to the target amide. acs.org

These C-H activation strategies provide a direct route to C-7 functionalized indoles, which are crucial intermediates for synthesizing compounds like this compound. nih.govacs.org

Table 1: Selected Methods for Indole C-7 Functionalization

| Catalyst/Reagent System | Directing Group | Functionalization Type | Reference |

|---|---|---|---|

| Ruthenium(II) biscarboxylate | Pivaloyl (Piv) | C-H Amidation | nih.govresearchgate.net |

| Ru(II)/Dioxazolone | Amide | C-H Amidation | acs.org |

Pyrrolidine Ring Synthesis and Functionalization Pathways

The pyrrolidine ring is a ubiquitous feature in many biologically active molecules, and numerous methods exist for its synthesis. researchgate.net For the stereoselective construction required for specific analogs of this compound, the most common approach is to utilize a chiral starting material from the "chiral pool." mdpi.com

L-proline and its derivatives, such as 4-hydroxyproline, are widely used as readily available, optically pure sources for the pyrrolidine fragment. mdpi.com These precursors can be incorporated into a larger molecule, preserving the stereocenter and allowing for further functionalization. mdpi.com

More recent synthetic methods allow for the construction of the pyrrolidine ring from acyclic or other cyclic precursors:

[3+2] Cycloaddition Reactions: Iridium-catalyzed reductive generation of azomethine ylides from stable amides, followed by a [3+2] cycloaddition with an alkene, provides a highly selective route to diversely substituted pyrrolidines. acs.org

Ring Contraction: A photo-promoted ring contraction of pyridines using silylborane can produce pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can be further transformed. nih.gov

Tandem Reactions: Copper-catalyzed tandem amination/cyanation/alkylation sequences starting from primary amine-tethered alkynes can yield functionalized α-cyano pyrrolidines in a one-pot process. nih.gov

Methodologies for Methanone (B1245722) Linkage Formation (e.g., Amide Coupling Reactions)

The formation of the methanone linkage, which is an amide bond, is one of the most common transformations in pharmaceutical chemistry. researchgate.net This reaction typically involves the coupling of a carboxylic acid (or an activated derivative) with an amine. researchgate.netnih.gov

To synthesize this compound, indole-7-carboxylic acid would be coupled with pyrrolidine. The direct reaction is inefficient due to a competing acid-base reaction. fishersci.co.uk Therefore, the carboxylic acid must first be activated. Common methods include:

Carbodiimide Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. nih.gov The reaction is often performed in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-Diisopropylethylamine (DIPEA). nih.gov The EDC activates the carboxylic acid, which then reacts with the amine. A protocol using catalytic HOBt with EDC and 4-Dimethylaminopyridine (DMAP) has been shown to be effective even for less reactive amines. nih.gov

Phosphonium/Uronium Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling agents that generate a highly activated ester intermediate, leading to rapid amide bond formation. fishersci.co.uk

Acyl Halide Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The isolated acyl chloride then readily reacts with the amine, often in the presence of a non-nucleophilic base like pyridine (B92270) or a tertiary amine (Schotten-Baumann reaction). fishersci.co.uk

Table 2: Common Amide Coupling Reagents

| Reagent Class | Example(s) | Additive(s) | Key Feature | Reference |

|---|---|---|---|---|

| Carbodiimides | EDC, DCC | HOBt, DMAP | Widely used, cost-effective | nih.govfishersci.co.uk |

| Phosphonium/Uronium | HATU, PyBOP, BOP | Base (e.g., DIPEA) | High efficiency, rapid reactions | fishersci.co.uk |

Development of Novel Derivatization and Analog Generation Protocols

Once the core structure of this compound is synthesized, its properties can be modulated by generating analogs through derivatization at various positions.

Diversification Strategies at the Indole Nitrogen (N-1)

The hydrogen atom at the N-1 position of the indole ring is acidic and can be readily substituted, providing a key handle for diversification. N-alkylation is a common strategy. For example, in related naphthoylindoles, various alkyl chains have been introduced at this position, such as 5-hydroxypentyl or 4-pentenyl groups. researchgate.net This is typically achieved by deprotonating the indole nitrogen with a suitable base (e.g., sodium hydride) followed by reaction with an alkyl halide. This approach allows for the introduction of a wide variety of functional groups and linkers to explore structure-activity relationships.

Modifications on the Pyrrolidine Ring

The pyrrolidine ring offers multiple sites for modification, especially when synthesized from functionalized precursors. nih.gov If the synthesis begins with a substituted proline derivative, such as 4-hydroxyproline, the hydroxyl group can be used as a handle for further chemical transformations. mdpi.com Modern synthetic methods can also directly produce pyrrolidines with diverse functionalities. acs.org For instance, the iridium-catalyzed cycloaddition can yield pyrrolidines with various substituents, and these can be further modified. acs.org Similarly, the products from the photo-promoted ring contraction of pyridines contain reactive moieties that allow for subsequent C-C bond formation and functionalization, such as hydrogenation of the enamide moiety or reductive ring-opening of the cyclopropane (B1198618) ring. nih.gov

Substituent Effects on the Methanone Moiety

The electronic and steric nature of substituents on both the indole and pyrrolidine rings, as well as on the methanone bridge itself, profoundly influences the reactivity and properties of this compound derivatives.

The reactivity of the carbonyl group in the methanone moiety is sensitive to the electronic properties of the indole ring system. Electron-donating groups (EDGs) on the indole nucleus, such as methoxy (B1213986) or methyl groups, can increase the electron density on the carbonyl carbon, potentially reducing its electrophilicity towards nucleophiles. acs.org Conversely, electron-withdrawing groups (EWGs) like nitro or halogen substituents are expected to enhance the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack. acs.orgnih.gov Theoretical studies on related aryl systems have shown that the activation energies for nucleophilic attack are generally lower for aryl rings bearing EWGs. nih.gov

Substituents on the pyrrolidine ring also exert a significant effect. Steric hindrance from bulky substituents on the pyrrolidine ring can impede the approach of reactants to the methanone carbonyl. Furthermore, the electronic nature of substituents on the pyrrolidine nitrogen can modulate the amide bond resonance.

Transformations of the methanone bridge itself, for instance, through reduction to a methylene (B1212753) group or conversion to a thione, would fundamentally alter the molecule's geometry and electronic properties. The introduction of substituents directly on the methanone carbon, while synthetically challenging, would offer another avenue for modifying the compound's characteristics.

A computational study on the nucleophilic aromatic substitution of thiophenes with pyrrolidine highlights the importance of the substituent's ability to stabilize the negative charge in the transition state, which correlates with the reaction's activation energy. nih.gov A similar principle can be applied to understand the influence of indole substituents on reactions involving the methanone group. The table below summarizes the expected effects of various substituents on the reactivity of the methanone moiety.

Green Chemistry Principles in the Synthesis of this compound Derivatives

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance the sustainability of chemical processes. researchgate.net The synthesis of indole derivatives, including this compound, is an area where such principles can be effectively applied.

Key green approaches applicable to the synthesis of this compound and its derivatives include:

Use of Greener Solvents: Traditional syntheses often employ hazardous organic solvents. Replacing these with more environmentally benign alternatives like water, ethanol, or supercritical fluids is a primary goal. researchgate.net The synthesis of indole-2-carboxamides has been successfully carried out in ethanol. rsc.org Water has also been explored as a solvent for the synthesis of indole derivatives, offering advantages in terms of cost, safety, and environmental impact. researchgate.net

Catalytic Methods: The use of catalytic amounts of reagents is preferred over stoichiometric amounts to reduce waste. bohrium.comnih.gov For the amidation of indole-7-carboxylic acid with pyrrolidine, various catalytic systems can be considered. Boronic acid catalysts, for instance, have been shown to be effective in promoting direct amidation reactions under mild conditions. acs.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of various indole derivatives. researchgate.net

Flow Chemistry: Microflow synthesis methods offer precise control over reaction parameters such as temperature and time, which can minimize the formation of byproducts and improve yields. eurekalert.orglabmanager.com This is particularly advantageous for reactions involving unstable intermediates. eurekalert.org

The table below outlines various green chemistry approaches and their potential application in the synthesis of this compound derivatives.

Scale-Up Considerations for Research and Pre-Clinical Development

The transition from laboratory-scale synthesis to larger-scale production for research and pre-clinical studies presents several challenges that must be addressed to ensure a robust, safe, and cost-effective process.

A key consideration is the choice of synthetic route. A route that is efficient on a small scale may not be suitable for scale-up due to factors such as the use of hazardous reagents, extreme reaction conditions, or difficult purification procedures. For the synthesis of this compound, a convergent approach, where the indole and pyrrolidine moieties are prepared separately and then coupled, is often preferred for its flexibility and potential for optimization.

The amidation step is critical for scale-up. While numerous coupling reagents are available, their use on a large scale can be problematic due to cost, waste generation, and potential for side reactions. Catalytic methods, as discussed in the green chemistry section, are highly desirable for scale-up.

Flow chemistry is emerging as a powerful technology for the scale-up of pharmaceutical manufacturing. eurekalert.orglabmanager.com Its advantages include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for continuous processing, which can lead to more consistent product quality and higher throughput. eurekalert.orglabmanager.com A microflow synthesis method has been reported for the efficient production of indole derivatives, highlighting its potential for industrial applications. labmanager.com

Purification is another major challenge in process development. Crystallization is often the preferred method for purifying the final product on a large scale due to its efficiency and cost-effectiveness. The development of a reliable crystallization process requires careful study of solubility, polymorphism, and impurity profiles.

The table below summarizes key considerations for the scale-up of this compound synthesis.

Molecular Interactions and Biological Target Elucidation of 1h Indol 7 Yl Pyrrolidin 1 Yl Methanone

Identification of Macromolecular Binding Partners via Chemoproteomics and Affinity-Based Probes

To understand the biological effects of 1H-indol-7-yl(pyrrolidin-1-yl)methanone, the first step is to identify its direct binding partners within the complex environment of the cell. A variety of powerful techniques are available for this purpose.

Screening Against Enzyme Libraries

A primary approach to identify potential targets is to screen the compound against large, diverse libraries of purified enzymes. These libraries can encompass a wide range of enzyme classes, such as kinases, proteases, phosphatases, and metabolic enzymes. By monitoring changes in enzyme activity in the presence of this compound, researchers can pinpoint specific enzymes that are either inhibited or activated by the compound. The results from such screens provide initial "hits" that can be further validated and explored.

Receptor Binding Assays

Similarly, to determine if this compound interacts with cellular receptors, a comprehensive panel of receptor binding assays can be performed. These assays typically use cell membranes or purified receptors and a radiolabeled or fluorescently tagged ligand known to bind to the receptor of interest. The ability of this compound to displace the labeled ligand indicates a direct binding interaction. This method is crucial for identifying potential effects on signaling pathways mediated by G-protein coupled receptors (GPCRs), ion channels, and other receptor types.

Protein Interaction Profiling (e.g., I(Kur) inhibition, DCAF15 binding)

Modern chemoproteomic methods offer a more unbiased approach to target identification. Techniques such as affinity chromatography, where a modified version of the compound is used to "pull down" its binding partners from cell lysates, can reveal a broad spectrum of interacting proteins.

While direct evidence is lacking for this compound, studies on related indole (B1671886) derivatives provide clues for potential targets. For instance, some complex indole-containing molecules have been investigated as inhibitors of the ultra-rapidly activating delayed rectifier potassium current, I(Kur), which is important in cardiac electrophysiology. However, it is important to note that a potential liability with some other chemotypes investigated for I(Kur) inhibition has been the formation of reactive metabolites that can bind covalently to proteins. beilstein-journals.org

Furthermore, research into a class of compounds known as "molecular glues" has implicated the DDB1 and CUL4 associated factor 15 (DCAF15) as a potential target for certain indole-based molecules. nih.gov These molecular glues function by inducing or stabilizing an interaction between a target protein and an E3 ubiquitin ligase component, leading to the degradation of the target protein. nih.gov Investigations into 7-(N-Aryl Pyrrolidinyl) Indoles, which share structural similarities with this compound, have explored their potential as DCAF15 binders. nih.gov

Table 1: Potential Protein Interaction Profile Based on Related Compounds

| Potential Target | Rationale for Investigation |

|---|---|

| I(Kur) Potassium Channel | Other indole derivatives have shown activity against this cardiac ion channel. |

Mechanistic Investigations of Compound-Target Engagement

Once a binding partner is identified, the next critical step is to understand the nature of this interaction.

Allosteric Modulation Studies

It is important to determine whether this compound binds to the primary active site of its target protein (an orthosteric interaction) or to a different site (an allosteric interaction). Allosteric modulators can fine-tune the activity of a protein rather than simply blocking it, which can offer therapeutic advantages. Functional assays in the presence of the natural substrate or ligand of the target protein can help distinguish between these modes of action.

Covalent vs. Non-Covalent Binding Mechanisms

The nature of the chemical bond between a compound and its target has significant implications for its duration of action and potential for off-target effects. Non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are reversible. In contrast, covalent binding involves the formation of a stable chemical bond, leading to irreversible inhibition.

For molecules containing an indole ring, the potential for both types of interactions exists. For example, the N-H group of the indole can act as a hydrogen bond donor, while the carbonyl oxygen of the methanone (B1245722) linker can act as a hydrogen bond acceptor. longdom.org This is exemplified in the crystal structure of a related compound, (4-Bromophenyl)(1H-indol-7-yl)methanone, where molecules are connected by pairs of N—H⋯O hydrogen bonds. longdom.org Mass spectrometry-based techniques are highly effective for determining whether a compound binds covalently to its target protein by detecting the mass shift corresponding to the addition of the compound.

Table 2: Potential Binding Mechanisms

| Binding Mechanism | Description | Structural Evidence from Related Compounds |

|---|---|---|

| Non-Covalent (Hydrogen Bonding) | Reversible interaction involving the sharing of a hydrogen atom between donor and acceptor groups. | The indole N-H can act as a donor and the methanone oxygen as an acceptor, as seen in crystal structures of similar molecules. longdom.org |

Enzyme Kinetics and Inhibition Modalities

A comprehensive understanding of a compound's interaction with its biological targets often begins with a detailed analysis of its effects on enzyme activity. Enzyme kinetic studies are fundamental to determining the mechanism by which a molecule like this compound might exert its effects.

To characterize these interactions, a series of in vitro enzymatic assays would be required. These experiments would measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor (this compound). By analyzing the data, typically using graphical methods such as Lineweaver-Burk or Michaelis-Menten plots, key kinetic parameters can be determined.

Table 1: Hypothetical Enzyme Inhibition Data for this compound This table is for illustrative purposes only and is not based on experimental data.

| Inhibition Mode | Apparent Km | Apparent Vmax | IC50 (µM) | Ki (µM) |

|---|---|---|---|---|

| Competitive | Increased | Unchanged | - | - |

| Non-competitive | Unchanged | Decreased | - | - |

| Uncompetitive | Decreased | Decreased | - | - |

| Mixed | Varies | Decreased | - | - |

This type of data would reveal whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor, providing crucial insights into its binding site and mechanism of action on a purified enzyme.

Elucidation of Cellular Pathways Modulated by this compound

Beyond interactions with isolated enzymes, understanding a compound's impact within a cellular context is critical. The following subsections outline the experimental approaches that would be employed to identify the cellular signaling pathways and processes affected by this compound.

High-throughput screening (HTS) in cell-based models offers a powerful method for rapidly assessing a compound's effect across a wide range of biological pathways. assaygenie.comnih.gov These assays often utilize reporter gene systems, fluorescent probes, or other detectable signals to measure the activation or inhibition of specific signaling cascades.

For this compound, a panel of HTS assays could be employed to screen for activity in pathways commonly associated with the indole scaffold, such as those involved in inflammation, cancer cell proliferation, or neurological function. For example, assays for NF-κB, MAPK, or Hedgehog signaling could be utilized. nih.gov

Table 2: Illustrative High-Throughput Cellular Assay Panel This table is for illustrative purposes only and does not represent actual screening results.

| Pathway Assayed | Cell Line | Assay Type | Outcome (Activation/Inhibition) | Potency (EC50/IC50) |

|---|---|---|---|---|

| NF-κB Signaling | HEK293 | Luciferase Reporter | - | - |

| MAPK/ERK Signaling | HeLa | Phospho-ERK ELISA | - | - |

| PI3K/Akt Signaling | A549 | In-Cell Western | - | - |

| Hedgehog Signaling | NIH/3T3 | Gli-Luciferase Reporter | - | - |

The results from such a screen would provide initial "hits" or pathways of interest for more detailed follow-up investigations.

To obtain a more global and unbiased view of the cellular response to this compound, transcriptomic and proteomic approaches are invaluable. Techniques such as RNA-sequencing (RNA-Seq) or microarray analysis can quantify changes in the expression of thousands of genes following treatment with the compound.

Similarly, proteomic techniques, like mass spectrometry-based methods (e.g., SILAC or TMT labeling), can identify and quantify changes in protein abundance and post-translational modifications. These analyses can reveal entire networks of genes and proteins that are up- or downregulated, providing a detailed molecular snapshot of the compound's cellular impact and helping to formulate hypotheses about its mechanism of action.

For this compound, this could involve assays that measure complex cellular processes such as cell migration, apoptosis, cell cycle progression, or neurite outgrowth in appropriate cell culture models. High-content imaging and analysis can be used to quantify these phenotypic changes in a high-throughput manner. The discovery of a specific phenotype would then guide further studies to deconvolute the underlying molecular target and pathway.

Structure Activity Relationship Sar and Rational Design of 1h Indol 7 Yl Pyrrolidin 1 Yl Methanone Analogues

Systematic Exploration of Structural Modifications and Their Influence on Biological Activity

The systematic modification of a lead compound is a cornerstone of medicinal chemistry, allowing for a detailed understanding of how different chemical features contribute to its interaction with a biological target.

The indole (B1671886) nucleus is a "privileged scaffold" in medicinal chemistry, and its substitution pattern significantly modulates the biological activity of its derivatives. nih.govmdpi.com For compounds related to 1H-indol-7-yl(pyrrolidin-1-yl)methanone, substitutions on the indole ring can influence potency and selectivity through steric, electronic, and hydrophobic interactions with the target protein.

Research on indole-7-carboxamides as HIV-1 attachment inhibitors has shown that small, electron-withdrawing groups at the C4 position of the indole ring can be beneficial for activity. For instance, the introduction of a fluorine atom at the C4 position has been a key feature in some potent inhibitors. nih.gov Conversely, substitutions at other positions can have varied effects. For example, in some series of indole derivatives, methylation of the indole nitrogen (N1 position) can either enhance or diminish activity depending on the target, and in some cases, it can improve selectivity. acs.org

The position of substituents is critical. Studies on 7-azaindole (B17877) analogs have highlighted that positions 1, 3, and 5 are often key sites for modification to enhance anticancer activity. nih.gov While structurally different, this underscores the principle that specific positions on the heterocyclic core are more amenable to substitution for productive interactions. For 7-substituted indoles, modifications at positions C2, C4, C5, and C6 would be expected to influence ligand-receptor binding by altering the electronic landscape and conformational preferences of the molecule.

Table 1: Illustrative Impact of Indole Ring Substitutions on Biological Activity in Analogous Series Note: This table is a generalized representation based on findings from various indole-based compound series and does not represent direct data for this compound.

| Position of Substitution | Type of Substituent | General Effect on Potency/Selectivity | Potential Rationale |

|---|---|---|---|

| N1 | Small alkyl (e.g., Methyl) | Variable; can improve selectivity acs.org | Alters hydrogen bonding capacity and may provide favorable steric interactions. |

| C4 | Electron-withdrawing (e.g., Fluoro) | Often enhances potency nih.gov | Modifies the electronic properties of the indole ring, potentially improving binding affinity. |

| C5 | Nitro or Chloro | Can either increase or decrease affinity depending on the target and binding pocket conformation. mdpi.comnih.gov | Introduces strong electronic and steric effects that can be highly sensitive to the local environment of the binding site. |

| C6 | Methoxy (B1213986) | Can be important for inhibiting cell growth in certain anticancer agents. nih.gov | May form specific hydrogen bonds or occupy a hydrophobic pocket. |

The stereochemistry of substituents on the pyrrolidine (B122466) ring is a critical determinant of biological activity. nih.gov Different stereoisomers can orient substituents in distinct spatial vectors, leading to significant differences in binding affinity and efficacy. The puckering of the pyrrolidine ring, which can be influenced by the nature and position of substituents, also plays a key role. nih.govnih.gov For instance, the introduction of a bulky substituent like a tert-butyl group can lock the ring in a specific conformation. nih.gov

In the context of this compound analogues, placing small substituents at the C2 or C5 positions of the pyrrolidine ring could probe for additional pockets of interaction. The N-acyl functionality tends to orient substituents at the 2- and 5-positions into a preferred axial orientation, which restricts the possible conformations of the ring. researchgate.net This conformational restriction can be advantageous in drug design, as it reduces the entropic penalty upon binding.

Table 2: Potential Conformational and Activity Effects of Pyrrolidine Ring Substitutions Note: This table presents hypothetical scenarios for this compound analogues based on general principles of pyrrolidine chemistry.

| Position of Substitution | Type of Substituent | Potential Conformational Effect | Hypothesized Impact on Activity |

|---|---|---|---|

| C2/C5 | Small alkyl or hydroxyl | Introduces a chiral center, potentially favoring one enantiomer for binding. | Could engage with a specific sub-pocket, enhancing affinity and selectivity. |

| C3/C4 | Fluorine | Can influence ring puckering through stereoelectronic effects. | May improve metabolic stability and binding by forming favorable interactions (e.g., with backbone amides). |

| C3/C4 | Bulky groups | Can lock the ring into a specific pucker, reducing conformational flexibility. nih.gov | May pre-organize the molecule into a bioactive conformation, increasing potency. |

The methanone (B1245722) (carbonyl) group serves as a rigid linker connecting the indole and pyrrolidine moieties. While seemingly simple, this linker is crucial for the correct spatial orientation of the two ring systems. Modifications to this bridge, though less common than ring substitutions, can be a valid strategy for optimizing activity.

One approach is to alter the rigidity of the linker. For example, replacing the carbonyl group with a more flexible linker, such as an ethylene (B1197577) or a urea (B33335) group, could allow the indole and pyrrolidine rings to adopt different relative orientations. lookchem.com This might be beneficial if the binding pocket requires a non-planar conformation. Conversely, incorporating the linker into a more rigid system could lock the molecule in a highly active conformation.

The carbonyl oxygen itself is a key hydrogen bond acceptor. In a study of indole-7-carboxamides, the amide linker was found to be a critical component for activity. nih.gov Replacing the methanone with isosteres that alter the hydrogen bonding capacity, such as a thiocarbonyl or a sulfone, could probe the importance of this interaction.

Rational Design Principles for Enhancing Activity and Target Selectivity

Rational drug design utilizes structural information about the target and its ligands to guide the design of more potent and selective compounds.

Fragment-based drug discovery (FBDD) is a powerful method for identifying novel lead compounds. nih.gov It involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to the target. Hits are then optimized and grown into more potent, drug-like molecules.

For a target of this compound, an FBDD approach could begin by deconstructing the molecule into its core fragments: the indole ring and the pyrrolidinylmethanone moiety. Screening a fragment library could identify alternative heterocyclic systems that bind to the indole-binding pocket or different N-acyl heterocycles that could replace the pyrrolidinylmethanone group.

Once a fragment is identified and its binding mode is determined (e.g., by X-ray crystallography), it can be "grown" by adding functional groups to occupy adjacent pockets or "linked" with another fragment that binds nearby. For instance, if an indole fragment is found to bind in a particular orientation, substituents could be systematically added to the 7-position to build towards the pyrrolidine-binding region, guided by structural data. nih.gov

De novo design involves the computational creation of novel molecular structures that are predicted to bind to a specific target. nih.govbiorxiv.org These methods use the three-dimensional structure of the target's binding site to design complementary ligands from the ground up.

If the structure of the biological target for this compound were known, de novo design algorithms could be employed to generate a diverse range of potential ligands. The software would place atoms or small molecular fragments into the binding site and connect them to form complete molecules that satisfy steric and electronic complementarity. This approach can lead to the discovery of entirely new scaffolds that may have improved properties over the original indole-based template. For G protein-coupled receptors (GPCRs), which are common targets for indole-containing compounds, computational de novo design has been successfully used to generate novel agonists and antagonists. nih.govbiorxiv.orgsciety.org

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

Pharmacophore modeling and ligand-based drug design are powerful computational tools used to understand the essential structural features required for a molecule to interact with a specific biological target. In the absence of a known receptor structure, these ligand-based methods rely on the principle that a set of active molecules must share common chemical features that are responsible for their biological activity.

For this compound and its analogues, a pharmacophore model would typically be constructed by aligning a series of structurally related compounds with known biological activities. The key pharmacophoric features of this compound are hypothesized to include:

A Hydrogen Bond Donor: The indole N-H group can act as a hydrogen bond donor, which is a crucial interaction in many biological systems.

A Hydrogen Bond Acceptor: The carbonyl oxygen is a prominent hydrogen bond acceptor.

Aromatic/Hydrophobic Regions: The indole ring itself provides a significant hydrophobic and aromatic region, which can engage in van der Waals or π-π stacking interactions.

A Hydrophobic/Aliphatic Region: The pyrrolidine ring offers a non-polar, aliphatic moiety that can fit into hydrophobic pockets of a target protein.

Ligand-based drug design strategies for developing analogues of this compound would involve creating new molecules that retain these key pharmacophoric features while exploring modifications to other parts of the scaffold. For instance, substituting the indole or pyrrolidine rings can modulate the steric and electronic properties of the molecule, potentially leading to improved potency or selectivity. Studies on related indole derivatives have shown that steric and electronic parameters are often critical in explaining their biological activity. nih.gov The goal is to design novel compounds with favorable pharmacokinetic profiles and enhanced biological activity based on these predictive models. nih.gov

Table 1: Hypothesized Pharmacophoric Features of this compound

| Feature | Structural Moiety | Potential Interaction Type |

| Hydrogen Bond Donor | Indole N-H | Hydrogen Bonding |

| Hydrogen Bond Acceptor | Carbonyl Oxygen | Hydrogen Bonding |

| Aromatic Region | Indole Ring | π-π Stacking, Hydrophobic |

| Hydrophobic Region | Pyrrolidine Ring | Hydrophobic Interaction |

Conformational Analysis of this compound and its Analogues

The three-dimensional conformation of a molecule is critical to its ability to bind to a biological target. Conformational analysis aims to identify the stable, low-energy spatial arrangements of a molecule. For this compound, the relative orientation of the indole ring and the pyrrolidinylmethanone group is of particular interest.

In the crystal structure of (4-Bromophenyl)(1H-indol-7-yl)methanone, the molecules form centrosymmetric dimers through N-H···O hydrogen bonds. nih.gov The dihedral angle between the indole ring system and the benzene (B151609) ring is 50.13 (5)°. nih.gov The indole plane is significantly less twisted from the plane of the central C—C(=O)—C bridge than the benzene plane. nih.gov

This suggests that in this compound, the indole ring is also likely to be relatively coplanar with the carbonyl group. The pyrrolidine ring, being aliphatic and more flexible, will have a different conformational profile compared to the rigid phenyl ring. However, the fundamental preference for a degree of planarity between the indole and the carbonyl linker is likely to be a conserved feature. The conformational constraints of the side chain at the 7-position of the indole ring are an important factor in optimizing the activity and selectivity of these compounds. nih.gov

Table 2: Crystallographic Data for the Analogue (4-Bromophenyl)(1H-indol-7-yl)methanone

| Parameter | Value |

| Dihedral angle between indole ring and benzene ring | 50.13 (5)° |

| Dihedral angle between indole plane and central C—C(=O)—C bridge plane | 15.51 (3)° |

| Dihedral angle between benzene plane and central C—C(=O)—C bridge plane | 40.13 (7)° |

Data sourced from a study on (4-Bromophenyl)(1H-indol-7-yl)methanone, a structural analogue of the subject compound. nih.gov

This conformational information is vital for computational studies such as molecular docking, where the ligand's conformation must be accurately predicted to understand its binding mode within a receptor's active site.

Computational Chemistry and Molecular Modeling Studies of 1h Indol 7 Yl Pyrrolidin 1 Yl Methanone

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a larger target, typically a protein. This method is instrumental in identifying potential biological targets and understanding the molecular basis of a ligand's activity.

Virtual Screening for Potential Targets

Virtual screening involves the computational screening of large libraries of small molecules against a specific biological target. Conversely, it can also be used to screen a single compound, such as 1H-indol-7-yl(pyrrolidin-1-yl)methanone, against a panel of known protein structures to identify potential targets. The indole (B1671886) scaffold is recognized as a "privileged" structure in medicinal chemistry, as it is found in a wide array of molecules with diverse biological activities. mdpi.comnih.gov

Computational studies have successfully employed virtual screening to identify novel inhibitors based on the indole scaffold for various targets. For instance, ligand-based virtual screening has been used to discover indole derivatives as potent inhibitors of Mycobacterium tuberculosis DNA gyrase ATPase. scispace.com Similarly, virtual and in-vitro screening of natural products has identified indole derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro). rsc.org

Given the structural motifs present in this compound, virtual screening could hypothetically identify its potential as an inhibitor for a range of targets, including but not limited to:

Protein Kinases: The indole nucleus is a common feature in many kinase inhibitors. nih.gov

Enzymes: Targets such as tyrosinase, cholinesterases, and various proteases have been shown to be inhibited by indole and pyrrolidine-containing compounds. iaea.orgnih.gov

Receptors: The indole structure is present in neurotransmitters like serotonin (B10506), suggesting potential interactions with G-protein coupled receptors (GPCRs). mdpi.com

A typical virtual screening workflow would involve docking this compound against a database of protein structures, such as the Protein Data Bank (PDB), and ranking the potential targets based on the predicted binding affinity.

Table 1: Potential Protein Classes for Virtual Screening of this compound

| Protein Class | Rationale for Screening | Example Targets |

|---|---|---|

| Protein Kinases | Indole is a common scaffold in kinase inhibitors. | EGFR, VEGFR-2 |

| Proteases | Indole derivatives have shown inhibitory activity. | SARS-CoV-2 Mpro, HIV-1 Protease |

| Cholinesterases | Pyrrolidine-containing compounds can act as inhibitors. | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) |

| G-Protein Coupled Receptors | Structural similarity to endogenous ligands like serotonin. | 5-HT Receptors |

| DNA Gyrase | Indole derivatives have been identified as inhibitors. | M. tuberculosis DNA Gyrase |

Elucidation of Binding Poses and Interaction Hotspots

Once a potential target is identified, molecular docking can provide detailed insights into the binding pose and the key molecular interactions that stabilize the ligand-protein complex. For indole-containing compounds, these interactions often involve:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, a crucial interaction for binding to many receptors. nih.gov

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic residues in the protein's active site, such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The bicyclic indole structure and the pyrrolidine (B122466) ring can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Molecular docking studies on novel spirooxindole-pyrrolidine compounds have revealed their binding modes and anticancer activity. ed.ac.uk Similarly, docking of 7-azaindole (B17877) analogs into the PARP enzyme has helped to elucidate their inhibitory mechanism. ijper.org For this compound, the carbonyl group can act as a hydrogen bond acceptor, further anchoring the molecule in the active site. The specific interactions would, of course, be dependent on the topology and amino acid composition of the target's binding pocket.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the assessment of the stability of the docked pose and the flexibility of both the ligand and the protein.

Solvation Effects and Protein Flexibility Analysis

MD simulations are particularly useful for understanding the role of the solvent, typically water, in mediating ligand-protein interactions. The explicit inclusion of water molecules allows for a more accurate representation of the binding environment and can reveal the importance of water-bridged hydrogen bonds. Studies on the excited state dynamics of indole in solution highlight the importance of the surrounding solvent in its relaxation processes. nih.govacs.org

Free Energy Perturbation (FEP) Calculations for Binding Affinity

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common receptor. wikipedia.org FEP simulations involve the "alchemical" transformation of one molecule into another through a series of non-physical intermediate steps. By calculating the free energy change for this transformation both in solution and when bound to the protein, the relative binding affinity can be determined with high accuracy. nih.gov

While computationally intensive, FEP has become an increasingly valuable tool in lead optimization. nih.gov For this compound, FEP could be used to predict how modifications to its structure, such as adding substituents to the indole or pyrrolidine rings, would affect its binding affinity to a target protein. This allows for the in silico design of more potent analogs before committing to their chemical synthesis. The application of FEP to large and flexible ligands is an active area of research, with methods being developed to account for conformational changes of the free ligand. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning Applications

QSAR and machine learning represent another tier of computational modeling that aims to build predictive models based on the chemical structures and biological activities of a set of compounds.

QSAR models are mathematical equations that correlate the physicochemical properties (descriptors) of molecules with their biological activity. For indole and pyrrolidine derivatives, QSAR studies have been successfully used to develop models for a variety of activities, including:

Anticancer activity: QSAR models have been built for indole derivatives as Pim-1 inhibitors. nih.gov

Antiviral activity: 3D-QSAR models have been developed for pyrrolidine derivatives as neuraminidase inhibitors. nih.gov

Antiarrhythmic activity: QSAR studies have been conducted on pyrrolidin-2-one derivatives. ijper.org

For this compound, a QSAR model could be developed if a series of analogs with measured biological activity against a specific target were available. The model could then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds.

Table 2: Common Descriptors Used in QSAR Models for Indole and Pyrrolidine Derivatives

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies | Electronic distribution and reactivity |

| Steric | Molecular volume, surface area | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

| Topological | Connectivity indices | Atomic connectivity and branching |

| 3D-QSAR Fields | CoMFA, CoMSIA | 3D steric and electrostatic fields |

More recently, machine learning algorithms, such as random forests, support vector machines, and deep neural networks, have been increasingly applied in drug discovery. biomedres.usnih.gov These methods can handle large and complex datasets and can often build more accurate predictive models than traditional QSAR techniques. Machine learning models can be used for a wide range of applications, including predicting bioactivity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and even planning synthetic routes. mdpi.com For this compound, machine learning could be employed to predict its likely biological targets, its potential for off-target effects, and its drug-like properties, thereby providing a comprehensive in silico assessment of its therapeutic potential.

Development of Predictive Models for Biological Activity

The development of predictive models for the biological activity of novel compounds is a cornerstone of modern drug discovery. For indole derivatives, Quantitative Structure-Activity Relationship (QSAR) modeling is a frequently employed technique. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

In studies of substituted indole derivatives, predictive QSAR models have been successfully developed for a range of biological targets, including enzymes like isoprenylcysteine carboxyl methyltransferase (Icmt) and various receptors. ijpsi.org The process typically begins with the calculation of a wide array of molecular descriptors for a set of similar molecules with known activities. These descriptors quantify various aspects of the molecules' physicochemical properties, such as hydrophobicity, electronic distribution, and steric attributes.

For instance, a study on indole derivatives as Icmt inhibitors utilized descriptors calculated using the Hartree-Fock (HF) method with a 6-31G(d) basis set. ijpsi.org Statistical methods such as Multiple Linear Regression (MLR), Nonlinear Regression (RNLM), and Artificial Neural Networks (ANN) are then used to build the predictive models. ijpsi.org ANNs, in particular, have been shown to generate robust models with high predictive power, often outperforming linear methods. ijpsi.orgresearchgate.net

A hypothetical QSAR study for a series of 1H-indol-7-yl methanone (B1245722) derivatives might involve the following steps:

Synthesis and in vitro testing of a library of analogs to determine their biological activity (e.g., IC50 values).

Calculation of molecular descriptors for each analog.

Division of the dataset into training and test sets.

Development of a predictive model using a statistical method like ANN.

Validation of the model's predictive power using the test set and cross-validation techniques.

Feature Selection and Model Validation

The quality and predictive accuracy of a QSAR model are critically dependent on the appropriate selection of molecular descriptors (features) and rigorous validation. From a large pool of calculated descriptors, a smaller, more informative subset must be chosen to avoid overfitting and to build a mechanistically interpretable model. Principal Component Analysis (PCA) is a common technique used to reduce the dimensionality of the descriptor space and select the most relevant features. ijpsi.orgresearchgate.net

Once a model is built, its statistical significance and predictive ability must be thoroughly validated. Common validation metrics include:

Coefficient of determination (R²) : Measures the goodness-of-fit for the training set.

Leave-one-out cross-validated R² (Q² or R²cv) : Assesses the model's internal predictive ability. nih.gov

External validation (R²pred) : Evaluates the model's ability to predict the activity of an external set of compounds not used in model development.

The following table presents a comparison of statistical results from a QSAR study on indole derivatives, illustrating the performance of different modeling techniques. ijpsi.org

| Model | R (Training Set) | R² (Training Set) | R² (Leave-p-out CV) | R² (Leave-one-out CV) | Rext |

| MLR | 0.915 | 0.837 | 0.698 | 0.678 | 0.915 |

| MNLR | 0.961 | 0.924 | 0.558 | 0.569 | 0.945 |

| ANN | 0.985 | 0.971 | 0.911 | Not Reported | 0.987 |

This table is based on data for amino derivatives of indole against the Icmt enzyme and demonstrates the superior performance of the Artificial Neural Network (ANN) model in that specific study. ijpsi.org

In Silico Prediction of Selectivity Profiles

Molecular docking is a powerful in silico technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. This method is instrumental in predicting the selectivity profile of a compound against a panel of different biological targets, helping to identify potential on-target efficacy as well as off-target interactions that could lead to adverse effects.

For compounds structurally related to this compound, docking studies have been performed to elucidate their interactions with various receptors. For example, many cannabimimetic indoles, which share the indole core and a carbonyl linker, have been modeled to understand their binding to cannabinoid receptors (CB1 and CB2). bohrium.comtripod.comnih.gov These studies often reveal key interactions, such as hydrogen bonds between the indole nitrogen or the carbonyl oxygen and receptor residues, and hydrophobic interactions involving the alkyl or aryl substituents. nih.gov

Similarly, docking studies on other indole derivatives have explored their potential as antimicrobial agents by modeling their fit into the active sites of enzymes like UDP-N-acetylmuramate-L-alanine ligase. nih.govthesciencein.org In a study of a novel indole derivative, molecular docking was used to predict its affinity for tyrosinase, suggesting potential antioxidant activity. mdpi.compreprints.org

Electronic Structure Calculations for Reactivity and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netacgpubs.org Such calculations provide valuable insights into a molecule's properties that govern its interactions and chemical behavior.

For various indole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(d,p), have been employed to determine key electronic parameters. researchgate.netacgpubs.org These parameters include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies : The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps : These maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For indole-ketone structures, the carbonyl oxygen represents a region of high negative potential, making it a prime site for electrophilic attack or hydrogen bonding. researchgate.netnih.gov

The table below shows representative theoretical data for an indole-ketone complex, illustrating the types of information that can be obtained from electronic structure calculations. nih.gov

| Parameter | Value |

| Binding Energy (Eb) | -41.1 kJ mol⁻¹ |

| H-Bond Length (N-H···O) | 2.21 Å |

| Electron Density at BCP (ρ) | 0.014 a.u. |

| Potential Energy Density (V) | -24.3 kJ mol⁻¹ |

This table shows selected calculated parameters for a hydrogen-bonded complex between indole and 2-butanone, as a model for the interaction at the core of the title compound. nih.gov BCP refers to the bond critical point.

These calculations are crucial for understanding the intrinsic properties of this compound, predicting its reactivity, and rationalizing its interactions with biological targets at an electronic level.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1h Indol 7 Yl Pyrrolidin 1 Yl Methanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution.

Multi-Dimensional NMR Techniques for Complete Structure Elucidation (e.g., 2D NMR)

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, provides initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. For 1H-indol-7-yl(pyrrolidin-1-yl)methanone , the expected chemical shifts can be predicted based on the analysis of related indole (B1671886) and pyrrolidine (B122466) derivatives. researchgate.netrsc.org The protons of the indole ring are expected to appear in the aromatic region of the ¹H NMR spectrum, while the pyrrolidine protons would be found in the aliphatic region. The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, the carbons of the indole ring, and the carbons of the pyrrolidine ring.

To definitively assign each signal and establish the connectivity of the atoms, two-dimensional (2D) NMR techniques are essential. These include:

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, helping to identify the spin systems within the indole and pyrrolidine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection between the indole ring, the carbonyl group, and the pyrrolidine ring. For instance, correlations would be expected between the H-6 proton of the indole ring and the carbonyl carbon, and between the protons on the carbons adjacent to the nitrogen in the pyrrolidine ring and the carbonyl carbon.

Predicted NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indole N-H | ~10.0-11.0 (broad s) | - |

| Indole C2-H | ~7.2-7.4 (t) | ~102-104 |

| Indole C3-H | ~6.5-6.7 (t) | ~120-122 |

| Indole C4-H | ~7.6-7.8 (d) | ~122-124 |

| Indole C5-H | ~7.0-7.2 (t) | ~120-122 |

| Indole C6-H | ~7.5-7.7 (d) | ~125-127 |

| Indole C3a | - | ~128-130 |

| Indole C7 | - | ~135-137 |

| Indole C7a | - | ~115-117 |

| C=O | - | ~168-170 |

| Pyrrolidine C2'/C5' | ~3.4-3.6 (t) | ~46-48 |

| Pyrrolidine C3'/C4' | ~1.8-2.0 (m) | ~24-26 |

Conformational Analysis via NOESY and ROESY Experiments

The rotation around the amide bond between the carbonyl carbon and the pyrrolidine nitrogen is restricted, which can lead to the existence of different conformers in solution. researchgate.net Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for studying the through-space proximity of protons, providing insights into the three-dimensional structure and conformational preferences of the molecule.

For This compound , NOESY or ROESY experiments would be expected to show correlations between the protons of the pyrrolidine ring (specifically those on the carbons adjacent to the nitrogen) and the H-6 proton of the indole ring. The presence and intensity of these cross-peaks would help to determine the preferred orientation of the pyrrolidine ring relative to the indole moiety. Additionally, these experiments can help to elucidate the puckering of the pyrrolidine ring. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of the molecule. For This compound (C₁₃H₁₄N₂O), the exact mass can be calculated and compared with the experimental value to confirm its molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. nih.gov This involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The analysis of these fragments provides valuable structural information.

Predicted HRMS Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O |

| Calculated Exact Mass [M+H]⁺ | 215.1184 |

| Predicted Major Fragment Ions (m/z) | 144.0450 (loss of pyrrolidine) |

| 116.0497 (indole fragment) | |

| 70.0657 (pyrrolidine fragment) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. psu.edumdpi.com For This compound , these techniques would be particularly useful for identifying the N-H group of the indole, the C=O group of the ketone, and the C-N bond of the amide.

A key aspect to investigate would be the presence of hydrogen bonding. The indole N-H can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor. In the solid state, strong intermolecular N-H···O=C hydrogen bonds are expected. In solution, the extent of hydrogen bonding will depend on the solvent. This hydrogen bonding would cause a noticeable shift in the stretching frequency of the N-H bond to a lower wavenumber (redshift) in the IR spectrum. nih.govresearchgate.net

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Indole N-H | Stretching | ~3400 (free), ~3200 (H-bonded) | IR, Raman |

| Aromatic C-H | Stretching | ~3100-3000 | IR, Raman |

| Aliphatic C-H | Stretching | ~2970-2850 | IR, Raman |

| Ketone C=O | Stretching | ~1630-1650 | IR, Raman |

| Aromatic C=C | Stretching | ~1600-1450 | IR, Raman |

| Amide C-N | Stretching | ~1300-1200 | IR |

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment

Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.orgnih.gov By obtaining a suitable crystal of This compound , it would be possible to determine its exact molecular geometry, including bond lengths, bond angles, and torsion angles.

Based on the crystal structure of the closely related compound, (4-Bromophenyl)(1H-indol-7-yl)methanone, it is expected that This compound would crystallize in a common space group, and its solid-state structure would be stabilized by intermolecular hydrogen bonds. nih.gov Specifically, pairs of molecules would likely form centrosymmetric dimers through N-H···O hydrogen bonds between the indole N-H of one molecule and the carbonyl oxygen of another. nih.gov The analysis would also reveal the dihedral angle between the plane of the indole ring and the plane of the pyrrolidinyl-methanone group.

Predicted Crystallographic Data for this compound (based on an analog)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Key Intermolecular Interaction | N-H···O=C hydrogen bonding |

| Expected Molecular Feature | Planar indole system |

| Dihedral Angle | Significant twist between indole and carbonyl plane |

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Studies (if applicable for specific stereoisomers)

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. The parent molecule, This compound , is achiral and therefore would not exhibit a CD spectrum.

However, if chiral centers were introduced into the molecule, for example, through substitution on the pyrrolidine ring (e.g., to create a proline derivative), the resulting stereoisomers would be chiral. In such cases, CD spectroscopy would be a valuable tool for distinguishing between the enantiomers and for studying their conformational properties in solution.

Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS) for Purity Assessment and Enantiomeric Excess Determination

The rigorous assessment of chemical purity and the determination of enantiomeric excess are critical quality control parameters in the synthesis and characterization of novel compounds. For this compound, a compound with potential chirality, advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools. These methods provide the necessary sensitivity and resolution to separate the target compound from impurities and to resolve its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a primary method for determining the purity of this compound. This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. The purity of the compound is typically determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram.

Illustrative RP-HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Under these conditions, a pure sample of this compound would ideally show a single major peak at a specific retention time. The presence of other peaks would indicate impurities, which could be starting materials, by-products, or degradation products.

Chiral HPLC for Enantiomeric Excess Determination

Since the structure of this compound may possess a chiral center, depending on its synthesis route and potential for atropisomerism, separating and quantifying the enantiomers is crucial. Chiral HPLC is the gold standard for this purpose. unife.it This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. unife.itresearchgate.net

The choice of the CSP is critical and often requires screening of various column types. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. researchgate.net

Representative Chiral HPLC Separation Data:

The following table illustrates a hypothetical, yet representative, chiral separation of the enantiomers of a related chiral compound, demonstrating the type of data obtained from such an analysis.

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee%) |

| Enantiomer 1 (R) | 12.5 | 98.5 | 97.0 |

| Enantiomer 2 (S) | 15.2 | 1.5 |

Note: This data is illustrative and based on typical separations of chiral molecules.

The enantiomeric excess (ee%) is calculated using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100. A high ee% is indicative of a successful asymmetric synthesis or resolution process.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Structural Confirmation

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for analyzing volatile and thermally stable compounds. For purity assessment, the total ion chromatogram (TIC) can be used in a similar manner to an HPLC chromatogram to determine the percentage purity.

More importantly, the mass spectrometer provides structural information by fragmenting the eluted compounds into characteristic ions. The resulting mass spectrum is a fingerprint of the molecule. For this compound, the fragmentation pattern would likely involve cleavage at the amide bond and within the pyrrolidine and indole rings.

Expected GC-MS Fragmentation Ions:

| Ion | Description |

| [M]⁺ | Molecular ion |

| [M - C₄H₈N]⁺ | Loss of the pyrrolidine moiety |

| [C₈H₆N]⁺ | Indole fragment |

| [C₄H₈NCO]⁺ | Pyrrolidinyl-methanone fragment |

Note: The m/z values would depend on the exact mass of this compound.

The analysis of these fragments helps to confirm the identity of the main peak as this compound and can aid in the tentative identification of any impurities present in the sample. researchgate.net

Preclinical Biological Activity Investigations of 1h Indol 7 Yl Pyrrolidin 1 Yl Methanone in Model Systems

Evaluation in Cellular Assays for Specific Biological Effects (e.g., anti-inflammatory activity in THP-1 cells, antiparasitic activity against Plasmodium falciparum)

No publicly available studies were found that evaluated the anti-inflammatory activity of 1H-indol-7-yl(pyrrolidin-1-yl)methanone in THP-1 cells. The THP-1 human monocytic leukemia cell line is a well-established model for studying monocyte and macrophage functions, and it is frequently used to assess the anti-inflammatory potential of chemical compounds. mdpi.comnih.gov Similarly, no research detailing the antiparasitic activity of this specific compound against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, was identified in the searched literature. nih.govnih.govconicet.gov.ar

Assessment in Isolated Enzyme or Receptor Assays to Determine Inhibition Constants and Potency (e.g., I(Kur) inhibitors)

There is no specific information available from isolated enzyme or receptor assays to determine the inhibition constants or potency of this compound as an inhibitor of the ultra-rapid delayed rectifier potassium current (I(Kur)). The I(Kur) current, mediated by the Kv1.5 potassium channel, is a key target in the development of atrial-selective antiarrhythmic drugs. nih.govnih.gov While various indole (B1671886) derivatives have been investigated as potential Kv1.5 channel inhibitors, data for this compound is not present in the available literature. nih.gov

Mechanistic In Vivo Studies in Relevant Preclinical Animal Models

No in vivo studies assessing pharmacodynamic markers or target engagement for this compound were found. The rabbit atrial effective refractory period (AERP) model is a standard method to evaluate the potential of a compound to prolong the refractory period of atrial tissue, an indicator of anti-atrial fibrillation activity. nih.govrevespcardiol.org However, no publications report the use of this model to test the effects of this compound.

Information regarding the efficacy endpoints related to the molecular mechanisms of this compound, such as its ability to modulate specific cellular pathways, is not available in the public domain.

Comparative Analysis with Established Chemical Probes or Benchmarking Compounds

Due to the lack of primary research data on the biological activity of this compound, no comparative analyses with established chemical probes or benchmarking compounds have been published.

Investigations into Compound Specificity and Off-Target Interactions

There are no available studies investigating the specificity profile or potential off-target interactions of this compound. Such investigations are crucial for the development of selective inhibitors and to understand the broader pharmacological profile of a compound. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues for 1h Indol 7 Yl Pyrrolidin 1 Yl Methanone

Development of Advanced Synthetic Methodologies for Analogues

The exploration of the therapeutic potential of 1H-indol-7-yl(pyrrolidin-1-yl)methanone hinges on the ability to generate a diverse library of analogues for structure-activity relationship (SAR) studies. While traditional methods for indole (B1671886) functionalization exist, future research should focus on developing more efficient and versatile synthetic strategies.

Key areas for development include: